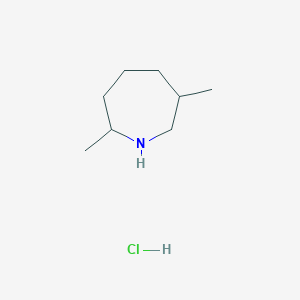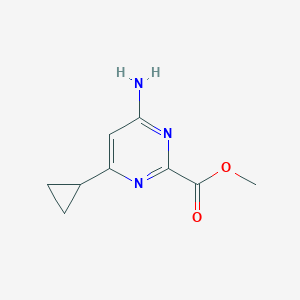
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate (MACP) is a novel small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) that has been studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor and anti-cancer effects. It has also been studied for its potential to inhibit the growth of bacterial and fungal pathogens.
Applications De Recherche Scientifique
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. It has also been studied for its potential to inhibit the growth of bacterial and fungal pathogens. Additionally, it has been studied for its potential to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides.
Mécanisme D'action
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is thought to act by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate prevents the formation of pyrimidine nucleotides, leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. Additionally, it has been shown to inhibit the growth of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has several advantages for use in laboratory experiments. It is a small-molecule inhibitor of DHODH, which makes it easy to synthesize and administer. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for therapeutic applications. However, there are some limitations to using methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate in laboratory experiments. It has not been extensively studied in vivo, so its effects in humans are not yet known. Additionally, its mechanism of action is not fully understood, so further research is needed to elucidate its effects.
Orientations Futures
Future research on methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate should focus on its potential therapeutic applications. Studies should be conducted to determine its efficacy and safety in humans. Additionally, further research should be conducted to understand its mechanism of action and to identify potential drug interactions. Additionally, studies should be conducted to explore its potential to inhibit the growth of bacterial and fungal pathogens. Finally, research should be conducted to explore its potential to be used in combination with other drugs.
Méthodes De Synthèse
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is synthesized using a two-step process involving the reaction of methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylic acid (methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate-acid) with ethyl chloroformate in the presence of anhydrous potassium carbonate. The reaction of the two compounds yields methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate (methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate).
Propriétés
IUPAC Name |
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)8-11-6(5-2-3-5)4-7(10)12-8/h4-5H,2-3H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFFHOMSILOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

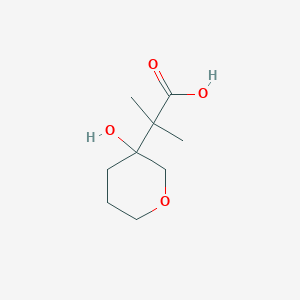
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)
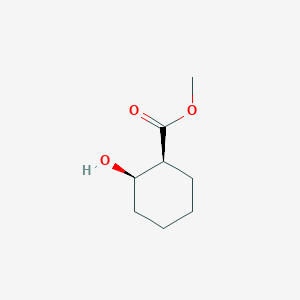

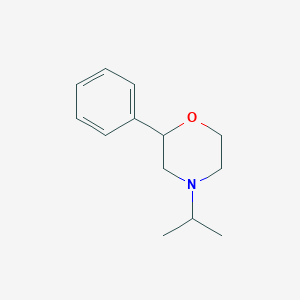
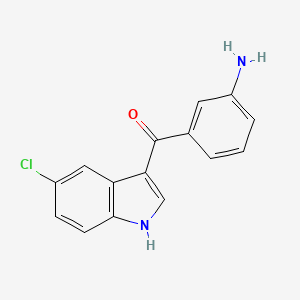
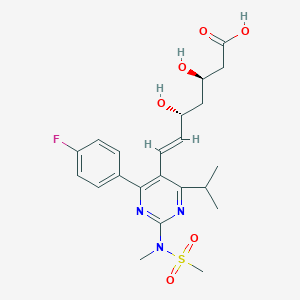
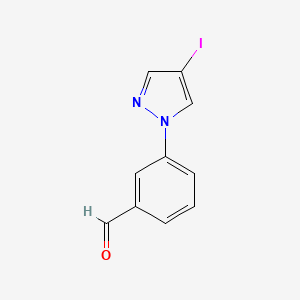
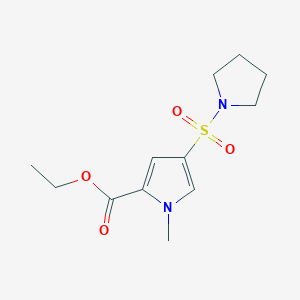
![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)
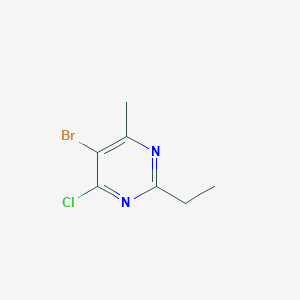
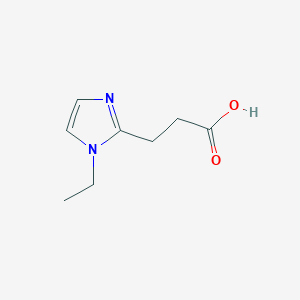
![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)
